molecular formula C14H16ClN3 B1522475 1-(Azepan-1-yl)-4-chlorophthalazine CAS No. 677322-93-9

1-(Azepan-1-yl)-4-chlorophthalazine

Cat. No.: B1522475
CAS No.: 677322-93-9
M. Wt: 261.75 g/mol
InChI Key: NZXAAXGBKABVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-4-chlorophthalazine is a useful research compound. Its molecular formula is C14H16ClN3 and its molecular weight is 261.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study designed and synthesized novel compounds related to 1-(Azepan-1-yl)-4-chlorophthalazine, specifically focusing on a series of 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones. These compounds were evaluated for their herbicidal activities against rape and barnyard grass. The synthesis of an intermediate, 1-(azepan-2-ylidene)-2-(2-chloropyrimidin-4-yl)-hydrazine, was also explored, discussing the reason for the low yield in the initial procedure. This study contributes to the understanding of the chemical properties and potential agricultural applications of compounds related to this compound (Wang et al., 2006).

Luminescence Properties in Lanthanide Complexes

Research into the reaction of 1-hydrazinophthalazine with chloroacetyl chloride led to the synthesis of 3-chloromethyl-1,2,4-triazolo-phthalazine, which upon further reaction yielded a series of lanthanide complexes with notable luminescence properties. These complexes exhibited sensitization of the lanthanide center by the chromophore, highlighting a potential application in materials science and optical technologies (Burton‐Pye, Heath, & Faulkner, 2005).

Antiproliferative Activity of Derivatives

Another study focused on the synthesis and biological evaluation of phthalazine derivatives, aiming to understand their potential in treating diseases. This research synthesized derivatives of 1-hydrazineyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-dihydrophthalazinone and evaluated their antibacterial activity against various bacterial strains, using amoxicillin as a standard for comparison. The findings of this study could contribute to the development of new antimicrobial agents (Kadhim, Alani, & Hussein, 2021).

Mechanism of Action

Properties

IUPAC Name

1-(azepan-1-yl)-4-chlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)14(17-16-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXAAXGBKABVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.